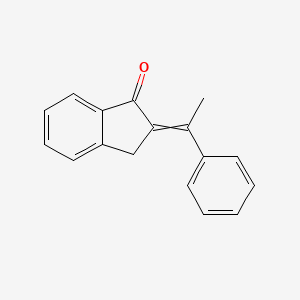
2-Pyridinamine, 4-methyl-N-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinamine, 4-methyl-N-(trimethylsilyl)-: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and a trimethylsilyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- typically involves the reaction of 2-pyridinamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Pyridinamine+Trimethylsilyl chloride→2-Pyridinamine, 4-methyl-N-(trimethylsilyl)-+Hydrochloric acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be employed in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
科学研究应用
Chemistry: 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound and its derivatives may have potential applications in medicinal chemistry. They can be explored for their pharmacological properties and used in the development of new drugs.
Industry: In the industrial sector, 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing for selective reactions at other positions on the molecule. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
2-Pyridinamine, 4-methyl-: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
2-Pyridinamine, N-(trimethylsilyl)-: Lacks the methyl group at the 4-position, affecting its chemical properties.
4-Pyridinamine, N-(trimethylsilyl)-: Lacks the amino group at the 2-position, leading to different reactivity.
Uniqueness: 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various synthetic and research applications.
属性
CAS 编号 |
173603-44-6 |
|---|---|
分子式 |
C9H16N2Si |
分子量 |
180.32 g/mol |
IUPAC 名称 |
4-methyl-N-trimethylsilylpyridin-2-amine |
InChI |
InChI=1S/C9H16N2Si/c1-8-5-6-10-9(7-8)11-12(2,3)4/h5-7H,1-4H3,(H,10,11) |
InChI 键 |
PFKLNZRNTHAPRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)N[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


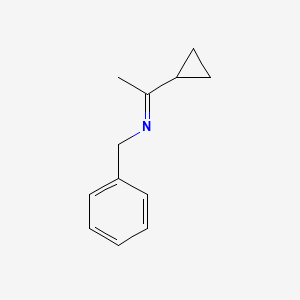
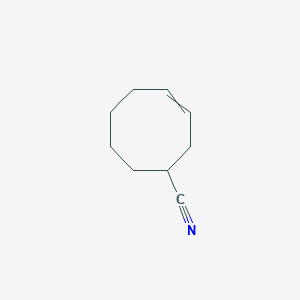


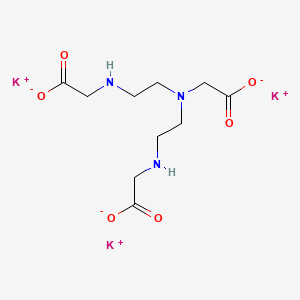
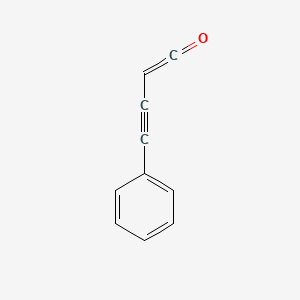
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
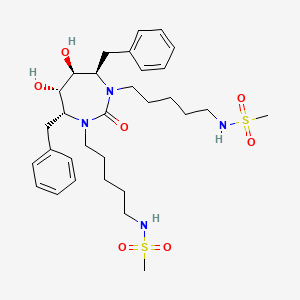

![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
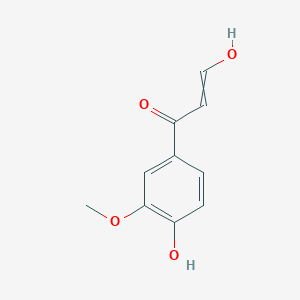

![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
